cesium;hydrogen carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

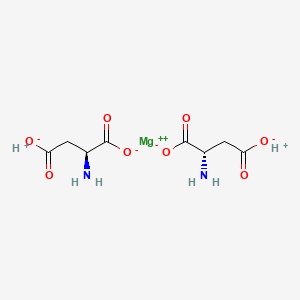

Caesium bicarbonate . It is a chemical compound with the formula CsHCO₃ . This compound is a salt of caesium and bicarbonate and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Caesium bicarbonate can be synthesized through the reaction of caesium carbonate with carbon dioxide and water:

Cs2CO3+CO2+H2O→2CsHCO3

This reaction involves dissolving caesium carbonate in water and then bubbling carbon dioxide through the solution to form caesium bicarbonate .

Industrial Production Methods: The industrial production of caesium bicarbonate follows the same synthetic route as described above. The process is typically carried out in large reactors where caesium carbonate is reacted with carbon dioxide under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Caesium bicarbonate undergoes several types of chemical reactions, including:

Decomposition: When heated, caesium bicarbonate decomposes to form caesium carbonate, water, and carbon dioxide.

Neutralization: It reacts with acids to form caesium salts, water, and carbon dioxide.

Common Reagents and Conditions:

Decomposition: Heating caesium bicarbonate at elevated temperatures.

Neutralization: Reacting caesium bicarbonate with various acids under ambient conditions.

Major Products Formed:

Decomposition: Caesium carbonate, water, and carbon dioxide.

Neutralization: Caesium salts (depending on the acid used), water, and carbon dioxide.

Scientific Research Applications

Caesium bicarbonate has several applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies where caesium ions are required.

Medicine: Investigated for potential therapeutic uses due to its unique properties.

Industry: Utilized in the production of other caesium compounds and in various industrial processes.

Mechanism of Action

The mechanism of action of caesium bicarbonate primarily involves the release of caesium ions (Cs⁺) and bicarbonate ions (HCO₃⁻) in aqueous solutions. These ions participate in various biochemical and chemical processes. The caesium ions can interact with cellular components and influence cellular functions, while bicarbonate ions play a role in maintaining pH balance and buffering capacity in biological systems.

Comparison with Similar Compounds

- Sodium bicarbonate (NaHCO₃)

- Potassium bicarbonate (KHCO₃)

- Ammonium bicarbonate (NH₄HCO₃)

Comparison:

- Sodium bicarbonate: Commonly known as baking soda, it is widely used in baking, cleaning, and as an antacid. It has similar buffering properties but differs in its cation.

- Potassium bicarbonate: Used as a leavening agent and in fire extinguishers. It has similar chemical properties but contains potassium instead of caesium.

- Ammonium bicarbonate: Used in baking and as a fertilizer. It decomposes more readily than caesium bicarbonate and releases ammonia gas.

Caesium bicarbonate is unique due to the presence of caesium, which imparts distinct chemical and physical properties compared to its sodium, potassium, and ammonium counterparts .

Properties

IUPAC Name |

cesium;hydrogen carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCUDHNSHCRDBT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

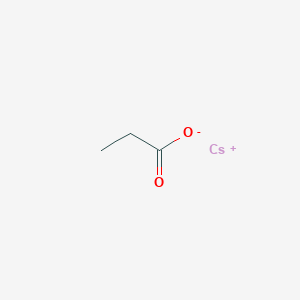

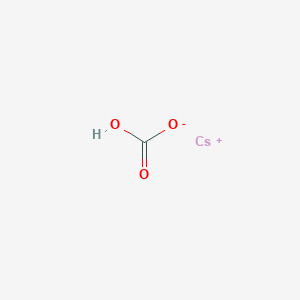

C(=O)(O)[O-].[Cs+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(O)[O-].[Cs+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCsO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.922 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)

![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)

![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)